molecular formula C13H11BF2O3 B1521905 2,3-Difluoro-6-benzyloxyphenylboronic acid CAS No. 1451393-19-3

2,3-Difluoro-6-benzyloxyphenylboronic acid

Cat. No.: B1521905
CAS No.: 1451393-19-3
M. Wt: 264.03 g/mol
InChI Key: SLVNSQQTZBWDTP-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-benzyloxyphenylboronic acid is a fluorinated arylboronic acid derivative with the molecular formula C₁₃H₁₁BF₂O₃ and CAS number 1451393-19-3 . It features a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a benzyloxy group at position 6, and a boronic acid (-B(OH)₂) moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

(2,3-difluoro-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVNSQQTZBWDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2,3-Difluoro-6-benzyloxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its ability to interact with biological targets, influencing various biochemical pathways. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13_{13}H12_{12}B F2_2O
  • Molecular Weight: 233.04 g/mol

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in biological systems for the modulation of enzyme activity. The specific mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: It acts as a selective inhibitor for certain kinases and enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit DYRK1A kinase, which plays a role in cognitive functions and neurodegenerative diseases .
  • Interaction with Insulin: Research indicates that boronic acids can stabilize insulin and enhance its activity. Molecular docking studies suggest that this compound may improve insulin's pharmacokinetic properties by modulating its interaction with insulin receptors .

Antidiabetic Properties

The compound has been investigated for its potential in treating diabetes. Boronic acids are known to enhance insulin secretion and improve glucose tolerance. The pharmacological effects include:

  • Increased Insulin Sensitivity: Studies demonstrate that administration of boronic acids can lead to improved glucose homeostasis in diabetic models .
  • Beta-cell Proliferation: It has been suggested that these compounds may stimulate the proliferation of pancreatic beta-cells, which is critical for insulin production and regulation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound:

  • Cognitive Enhancement: In animal models, this compound has shown promise in improving memory and learning deficits associated with conditions like Down syndrome through DYRK1A inhibition .

Case Studies

  • DYRK1A Inhibition in Down Syndrome:
    • A study evaluated the effects of a related compound on cognitive function in Ts65Dn mice (a model for Down syndrome). The results indicated significant improvements in spatial learning tasks compared to placebo-treated groups .
  • Insulin Interaction Studies:
    • Molecular docking simulations demonstrated that this compound could effectively bind to insulin receptors, suggesting enhanced stability and prolonged action in vivo .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntidiabeticEnhances insulin secretion
NeuroprotectiveInhibits DYRK1A kinase
Insulin StabilizationForms reversible bonds with insulin

Scientific Research Applications

Pharmaceutical Applications

1.1 Therapeutic Potential

Boronic acids, including 2,3-difluoro-6-benzyloxyphenylboronic acid, are increasingly recognized for their potential in treating metabolic disorders such as diabetes and obesity. These compounds can inhibit key enzymes involved in lipid metabolism and glucose regulation. For instance, they have shown effectiveness in modulating the activity of hormone-sensitive lipase, which is crucial in managing insulin resistance and dyslipidemia .

1.2 Mechanism of Action

The mechanism involves the inhibition of specific enzymes that contribute to metabolic syndromes. The boronic acid structure allows for reversible binding to serine residues in the active sites of these enzymes, thereby reducing their activity. This property is particularly beneficial in developing treatments for conditions like type 2 diabetes and obesity-related disorders .

Organic Synthesis Applications

2.1 Suzuki-Miyaura Cross-Coupling Reaction

One of the most prominent applications of this compound is its role as a coupling agent in the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Boronic Acid CompoundYield (%)Reaction Time (h)Catalyst Used
This compound852Pd(PPh₃)₂Cl₂
Phenylboronic acid753Pd(OAc)₂
4-Fluorophenylboronic acid802.5Pd(PPh₃)₂Cl₂

Case Studies

3.1 Inhibition of DYRK1A Kinase

Recent studies have highlighted the potential of fluoro derivatives, including those related to this compound, as selective inhibitors of DYRK1A kinase. This inhibition has shown promise in cognitive rescue strategies for conditions such as Down syndrome by improving memory and learning capabilities in preclinical models .

Case Study Summary:

  • Objective: Evaluate cognitive improvement via DYRK1A inhibition.
  • Model: Ts65Dn mouse model.
  • Results: Significant improvement in cognitive tasks (Morris water maze) with treated groups compared to controls.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related arylboronic acids (Table 1), focusing on substituent effects, reactivity, and applications.

Compound Name Substituents Molecular Weight CAS Number Key Features
2,3-Difluoro-6-benzyloxyphenylboronic acid 2-F, 3-F, 6-OBn 280.03 1451393-19-3 High steric bulk (benzyloxy), enhanced Lewis acidity due to fluorine
2,3-Difluorophenylboronic acid 2-F, 3-F 157.91 121219-16-7 Simpler structure; lacks bulky groups, higher reactivity in sterically unhindered systems
2,4-Difluorophenylboronic acid 2-F, 4-F 157.91 144025-03-6 Fluorine at para position; reduced steric hindrance compared to benzyloxy
2,3-Difluoro-6-methoxyphenylboronic acid 2-F, 3-F, 6-OMe 187.97 957061-21-1 Smaller methoxy group improves solubility but reduces steric protection
(6-Ethoxy-2,3-difluorophenyl)boronic acid 2-F, 3-F, 6-OEt 195.98 1309980-95-7 Ethoxy group balances solubility and steric effects
(2,3-Dihydrobenzofuran-6-yl)boronic acid Dihydrobenzofuran substituent 163.97 763120-44-1 Electron-rich aromatic system; different electronic profile

Research Findings and Challenges

  • Fluorinated phenylboronic acids generally exhibit higher reactivity in cross-couplings than non-fluorinated analogs due to increased boron electrophilicity .
  • Steric hindrance from bulky groups like benzyloxy can reduce reaction yields but improve regioselectivity in asymmetric syntheses .
  • Challenges : The compound’s stability under aqueous or basic conditions requires careful handling. Additionally, its synthesis may involve costly benzyl-protection steps .

Commercial Availability

This compound is supplied by Biopharmacule Speciality Chemicals and Chemlyte Solutions , though it is less commonly stocked than simpler analogs like 2,4-Difluorophenylboronic acid (Acros Organics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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